molecular formula C18H15NO4S B14359530 1H-Pyrrole, 3-(4-methoxybenzoyl)-1-(phenylsulfonyl)- CAS No. 91917-45-2

1H-Pyrrole, 3-(4-methoxybenzoyl)-1-(phenylsulfonyl)-

Cat. No.: B14359530
CAS No.: 91917-45-2
M. Wt: 341.4 g/mol
InChI Key: BMWYLRBRRIGKRM-UHFFFAOYSA-N
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Description

1H-Pyrrole, 3-(4-methoxybenzoyl)-1-(phenylsulfonyl)- is a complex organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom This particular compound is distinguished by the presence of a 4-methoxybenzoyl group and a phenylsulfonyl group attached to the pyrrole ring

Preparation Methods

The synthesis of 1H-Pyrrole, 3-(4-methoxybenzoyl)-1-(phenylsulfonyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Introduction of the 4-Methoxybenzoyl Group: The 4-methoxybenzoyl group can be introduced via Friedel-Crafts acylation, where the pyrrole ring reacts with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group can be attached through sulfonylation, where the pyrrole ring reacts with phenylsulfonyl chloride in the presence of a base such as pyridine.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

1H-Pyrrole, 3-(4-methoxybenzoyl)-1-(phenylsulfonyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl or sulfonyl groups.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used, as well as the position and nature of the substituents on the pyrrole ring.

Scientific Research Applications

1H-Pyrrole, 3-(4-methoxybenzoyl)-1-(phenylsulfonyl)- has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and design.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 3-(4-methoxybenzoyl)-1-(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.

    Interaction with Receptors: The compound can interact with cell surface or intracellular receptors, leading to the activation or inhibition of signaling pathways.

    Modulation of Gene Expression: It may influence gene expression by interacting with transcription factors or epigenetic regulators, thereby affecting cellular processes.

Comparison with Similar Compounds

1H-Pyrrole, 3-(4-methoxybenzoyl)-1-(phenylsulfonyl)- can be compared with other similar compounds, such as:

    1H-Pyrrole, 3-(4-methoxybenzoyl)-1-(phenyl)-: This compound lacks the sulfonyl group, which may result in different chemical properties and biological activities.

    1H-Pyrrole, 3-(4-methoxybenzoyl)-1-(methylsulfonyl)-:

    1H-Pyrrole, 3-(4-methoxybenzoyl)-1-(phenylsulfinyl)-: The sulfinyl group may confer different oxidation states and reactivity compared to the sulfonyl group.

Properties

CAS No.

91917-45-2

Molecular Formula

C18H15NO4S

Molecular Weight

341.4 g/mol

IUPAC Name

[1-(benzenesulfonyl)pyrrol-3-yl]-(4-methoxyphenyl)methanone

InChI

InChI=1S/C18H15NO4S/c1-23-16-9-7-14(8-10-16)18(20)15-11-12-19(13-15)24(21,22)17-5-3-2-4-6-17/h2-13H,1H3

InChI Key

BMWYLRBRRIGKRM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN(C=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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